molecular formula C12H8N6S B2426071 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile CAS No. 868970-40-5

2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile

Cat. No. B2426071
CAS RN: 868970-40-5
M. Wt: 268.3
InChI Key: RKWOBTCSSGRWAP-UHFFFAOYSA-N
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Description

The compound “2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile” belongs to the class of heterocyclic compounds known as triazolopyridines . These are characterized by a triazole ring fused to a pyridine ring. Triazolopyridines are known for their extensive therapeutic uses .


Synthesis Analysis

The synthesis of triazolopyridines has attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are synthesized using various synthetic approaches, including the use of chlorinated agents for hydrazones under mild conditions .


Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by the fusion of a five-membered triazole ring with a six-membered pyridine ring . This results in a hybrid nucleus that can manifest substituents around a core scaffold in defined three-dimensional representations .


Chemical Reactions Analysis

The chemical reactions involving triazolopyridines often proceed through the formation of an organosulfur radical . For example, in one study, a compound interacted with a thiol to accept one electron and produce an organosulfur radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported to have a melting point of 222.4–223.8 °C . Its 1H NMR and 13C NMR spectra were also reported .

Scientific Research Applications

Synthesis and Biological Assessment

  • A study by Karpina et al. (2019) focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are analogs of the 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile. These compounds have a variety of biological properties and were synthesized using a method that can be applied to diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Ring Transformations

  • Kozhevnikov et al. (2005) discovered ring transformations of 1,2,4-triazine to pyridazine and triazolo[4,3-b]pyridazines. This study informs the structural modifications possible with compounds like this compound (Kozhevnikov et al., 2005).

Modification as PI3Ks Inhibitor

  • A compound structurally similar to this compound was modified to reduce toxicity while retaining anticancer activity. This highlights the potential of such compounds in cancer therapy (Xiao-meng Wang et al., 2015).

Efficient Synthesis and X-ray Structure

  • El-Kurdi et al. (2021) synthesized triazolopyridines, which are structurally related to this compound. They achieved this under mild conditions and characterized the compounds using X-ray diffraction, highlighting the compound's structural and pharmaceutical potential (El-Kurdi et al., 2021).

Antifungal and Insecticidal Activity

  • Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, showing antifungal and insecticidal activities. This demonstrates the potential application of related compounds in agriculture and pest control (Xu et al., 2017).

Photoreactivity in Aqueous Solution

  • Cermola et al. (2009) studied the irradiation of triazolopyridinones in water, which is relevant for understanding the photoreactivity of similar compounds like this compound in different environments (Cermola et al., 2009).

Future Directions

Triazolopyridines have been identified as a class of privileged pharmacophores, and the chemistry and synthesis of compounds possessing this nucleus have attracted significant attention . They are seen as promising pharmaceuticals and synthetic intermediates, suggesting potential for future research and development .

Biochemical Analysis

properties

IUPAC Name

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S/c13-5-8-19-11-2-1-10-15-16-12(18(10)17-11)9-3-6-14-7-4-9/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWOBTCSSGRWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CC=NC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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